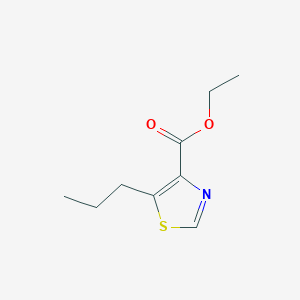

4-Thiazolecarboxylic acid, 5-propyl-, ethyl ester

Cat. No. B8686058

Key on ui cas rn:

61323-27-1

M. Wt: 199.27 g/mol

InChI Key: MWHKRSUZUQSRAW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04021438

Procedure details

A solution of 2.25 g. (0.02 m) of ethyl isocyanoacetate and 2.08 g. (0.02 m) 0-ethyl thioacetate in 10 ml. absolute ethanol is added dropwise to a suspension of 0.25 g. sodium cyanide in 10 ml. absolute ethanol. After 5 minutes a mild exotherm occurs and the temperature rises to from 22° to 32° C. remaining there for about 1/2 hour. The reaction mixture is then heated at 50° C. for 8 hours at which time the smell of isonitrile is gone. The reaction mixture is then evaporated to dryness in vacuo leaving a dark oil which is extracted several times with hot hexane. The hexane is evaporated affording 2.8 g. (82%) of a tan solid which is the desired 4-ethoxycarbonyl-5-methylthiazole. This solid is recrystallized from ether/hexane affording a pure product with a m.p. 89°-90° C. Following the foregoing procedures employing 0-ethyl thiobutyrate in place of 0-ethyl thioacetate, there is obtained 4-ethoxycarbonyl-5-(n-propyl) thiazole with a boiling point of 85°-87° C. at 0.15 mm of Hg.

[Compound]

Name

0-ethyl thioacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

tan solid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[N+]([CH2:3][C:4](OCC)=O)#[C-].[C-]#N.[Na+].N#[C-].[CH2:14]([O:16][C:17]([C:19]1[N:20]=[CH:21][S:22][C:23]=1[CH3:24])=[O:18])[CH3:15]>C(O)C>[CH2:14]([O:16][C:17]([C:19]1[N:20]=[CH:21][S:22][C:23]=1[CH2:24][CH2:3][CH3:4])=[O:18])[CH3:15] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](#[C-])CC(=O)OCC

|

Step Two

[Compound]

|

Name

|

0-ethyl thioacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#[C-]

|

Step Five

[Compound]

|

Name

|

tan solid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C=1N=CSC1C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises to from 22° to 32° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

remaining there for about 1/2 hour

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is then evaporated to dryness in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving a dark oil which

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is extracted several times with hot hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The hexane is evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affording 2.8 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This solid is recrystallized from ether/hexane affording a pure product with a m.p. 89°-90° C

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)C=1N=CSC1CCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |